

m-PEG3-S-PEG4-propargyl structure and properties

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Compound of Interest		
Compound Name:	m-PEG3-S-PEG4-propargyl	
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An In-Depth Technical Guide to m-PEG3-S-PEG4-propargyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-PEG3-S-PEG4-propargyl is a discrete polyethylene glycol (dPEG®) linker characterized by its methoxy-terminated triethylene glycol moiety, a central thioether linkage, a tetraethylene glycol spacer, and a terminal propargyl group. As a heterobifunctional linker, it serves as a critical tool in bioconjugation, drug delivery, and particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2]

The defining features of this molecule are its hydrophilic PEG chains, which enhance the aqueous solubility and improve the pharmacokinetic properties of conjugated molecules, and its terminal alkyne (propargyl) group.[3][4][5] This alkyne is a reactive handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient and bioorthogonal "click chemistry" reaction.[1][6] These properties make **m-PEG3-S-PEG4-propargyl** an invaluable component for covalently linking biomolecules or constructing complex therapeutic agents like antibody-drug conjugates (ADCs) and PROTACs.[2][7]

Chemical Structure and Physicochemical Properties

The structure of **m-PEG3-S-PEG4-propargyl** consists of a PEG chain with three ethylene glycol units capped with a methyl ether, connected by a sulfide atom to a second PEG chain of



four ethylene glycol units, which is terminated by a propargyl group.

Systematic Name: 1-(2-propyn-1-yloxy)-20-methoxy-3,6,9,15,18-pentaoxa-12-thiaicosane

Data Summary

All quantitative data for m-PEG3-S-PEG4-propargyl is summarized in the table below.

Property	Value	Reference(s)
CAS Number	2055040-85-0	[8]
Molecular Formula	C18H34O7S	[8]
Molecular Weight	394.52 g/mol	[8]
Appearance	White to off-white solid or viscous oil	Inferred
Purity	≥95%	[8]
Solubility	Soluble in water and most organic solvents	[3][4][8]
Storage	Store at -20°C for long-term stability	Inferred

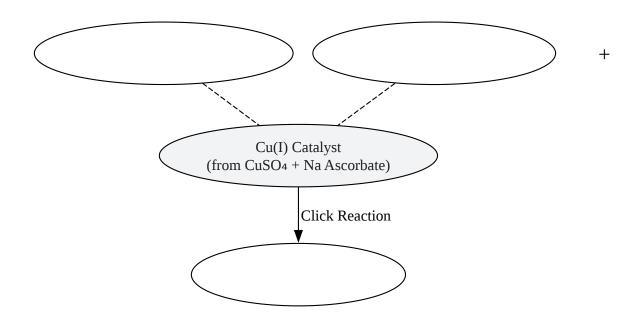
Core Functionality and Reactivity

The utility of **m-PEG3-S-PEG4-propargyl** stems from its distinct functional components:

- mPEG Chains (PEG3 & PEG4): The polyethylene glycol segments are highly hydrophilic, which significantly increases the water solubility of molecules to which they are conjugated.
 [4][8] This is crucial for improving the drug-like properties of hydrophobic compounds and preventing aggregation of bioconjugates.[3] The PEG chains also act as flexible spacers, providing spatial separation between linked moieties, which can be critical for maintaining the biological activity of each component.[1]
- Thioether Linkage (-S-): The sulfide bond provides a stable, flexible connection point between the two PEG chains.



Propargyl Group (-CH₂-C≡CH): The terminal alkyne is the key reactive handle for "click chemistry". It undergoes a highly specific and efficient Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction with azide-containing molecules to form a stable triazole ring.[3][5] This reaction is bioorthogonal, meaning it proceeds under mild, often aqueous conditions without interfering with native biological functional groups.[9]



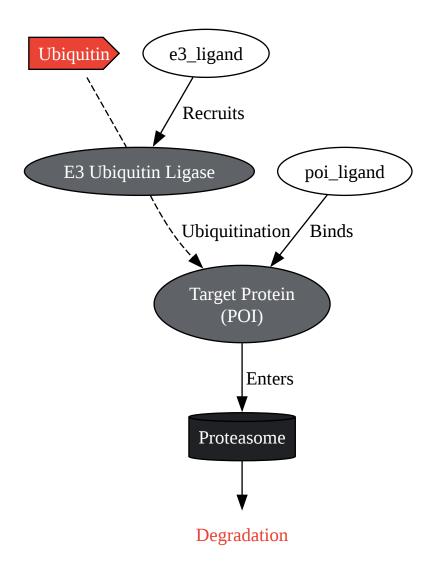
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Applications in Drug Development PROTAC Linker

PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system.[10][11] A PROTAC consists of a ligand for the POI and a ligand for an E3 ubiquitin ligase, joined by a chemical linker.[10]

m-PEG3-S-PEG4-propargyl is an ideal linker for PROTAC synthesis.[1][12] Its PEG structure enhances the solubility and cell permeability of the entire PROTAC molecule, while its defined length and flexibility are critical for enabling the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is essential for ubiquitination and subsequent degradation.[2][10]





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Bioconjugation and PEGylation

PEGylation is the process of attaching PEG chains to molecules like proteins, peptides, or small drugs to improve their therapeutic properties.[13] The propargyl group on this linker allows for its precise attachment to any biomolecule that has been functionalized with an azide group. This enables the creation of custom bioconjugates with enhanced stability, prolonged circulation half-life, and reduced immunogenicity.[1][4][13]

Experimental Protocols

The following are generalized protocols. Researchers must optimize conditions such as reagent concentrations, solvents, and reaction times for their specific substrates.



Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of **m-PEG3-S-PEG4-propargyl** to an azide-functionalized molecule (e.g., a protein or small molecule).[9]

Materials:

- m-PEG3-S-PEG4-propargyl
- Azide-functionalized molecule (Substrate-N₃)
- Copper(II) Sulfate (CuSO₄)
- Sodium Ascorbate (Na-Asc)
- Tris(benzyltriazolylmethyl)amine (TBTA) or other Cu(I)-stabilizing ligand (optional but recommended for biomolecules)[9]
- Reaction Buffer/Solvent: Phosphate-buffered saline (PBS) for biomolecules; DMF or DMSO/water mixtures for small molecules.

Procedure:

- Reagent Preparation:
 - Prepare a stock solution of the azide-functionalized molecule (e.g., 10 mM in the chosen solvent).
 - Prepare a stock solution of m-PEG3-S-PEG4-propargyl (e.g., 12 mM, representing 1.2 equivalents).
 - Prepare a stock solution of CuSO₄ (e.g., 50 mM in water).
 - Prepare a fresh stock solution of Sodium Ascorbate (e.g., 1 M in water).
 - If using a ligand, prepare a stock solution of TBTA (e.g., 50 mM in DMSO).



- · Reaction Assembly:
 - To a reaction vessel, add the azide-functionalized molecule (1 equivalent).
 - Add the m-PEG3-S-PEG4-propargyl solution (1.1 1.5 equivalents).
 - Add the reaction solvent to achieve the desired final concentration (typically 1-10 mM).
 - If using a ligand, add TBTA (0.1 equivalents).
 - Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes to remove oxygen,
 which can oxidize the Cu(I) catalyst.[9]
- Reaction Initiation:
 - Add the CuSO₄ solution (0.05 0.1 equivalents).
 - Add the freshly prepared Sodium Ascorbate solution (0.5 1.0 equivalents) to reduce
 Cu(II) to the active Cu(I) catalyst.[9]
- Incubation and Monitoring:
 - Stir the reaction at room temperature.
 - Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS for small molecules, SDS-PAGE for proteins which will show a molecular weight shift).
 Reactions are often complete within 1-4 hours.
- Purification:
 - Once complete, purify the conjugate using a method suitable for the product (e.g., sizeexclusion chromatography, dialysis for proteins; reverse-phase HPLC for small molecules).

Protocol: Two-Step PROTAC Synthesis (Amide Coupling + CuAAC)

This protocol outlines the synthesis of a PROTAC where a carboxylic acid-containing E3 ligase ligand is first coupled to an amine-PEG-propargyl linker (a structural analog), followed by a



CuAAC reaction with an azide-functionalized POI ligand. The principle is directly adaptable for **m-PEG3-S-PEG4-propargyl** if it is first functionalized or used with partners that have complementary reactive groups. For this example, we assume the use of a related HOOC-PEG-propargyl linker to demonstrate the workflow.[10]

Step 1: Amide Coupling

- Dissolve the E3 Ligase Ligand (containing a carboxylic acid, 1.0 eq) and a Propargyl-PEG-Amine linker (1.1 eq) in anhydrous DMF.
- Add amide coupling reagents such as HATU (1.2 eq) and DIPEA (2.0 eq).
- Stir the mixture at room temperature for 4-12 hours, monitoring by LC-MS.
- Upon completion, quench with water and purify the alkyne-functionalized intermediate product by preparative HPLC.

Step 2: CuAAC Reaction

- Dissolve the purified alkyne-functionalized intermediate (1.0 eq) and the azide-modified POI ligand (1.1 eq) in a suitable solvent like DMF/water.
- Initiate the CuAAC reaction as described in Protocol 5.1 (adding CuSO₄ and Sodium Ascorbate).
- Stir at room temperature for 2-8 hours, monitoring by LC-MS.
- Upon completion, purify the final PROTAC molecule by preparative HPLC.

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